
3-(1,2,4-Oxadiazol-5-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,2,4-Oxadiazol-5-yl)propanoic acid is a heterocyclic compound containing an oxadiazole ringThe oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in the synthesis of more complex molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,4-oxadiazol-5-yl)propanoic acid typically involves the cyclization of an amidoxime with an appropriate carboxylic acid derivative. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . The reaction is usually carried out in a suitable solvent such as tetrahydrofuran (THF) at room temperature with the aid of a base like tetrabutylammonium fluoride (TBAF) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.
化学反应分析
Types of Reactions
3-(1,2,4-Oxadiazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or the propanoic acid moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce hydroxylated derivatives. Substitution reactions can introduce various functional groups onto the oxadiazole ring, leading to a wide range of derivatives .
科学研究应用
3-(1,2,4-Oxadiazol-5-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-infective agent, with activity against bacteria, viruses, and parasites.
Materials Science: It is used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.
Organic Synthesis: The oxadiazole ring serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(1,2,4-oxadiazol-5-yl)propanoic acid varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways involved can include binding to active sites, disrupting cellular processes, or inducing oxidative stress in pathogens .
相似化合物的比较
Similar Compounds
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid: Similar in structure but with a phenyl group at the 5-position of the oxadiazole ring.
3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid: Contains a bromophenyl group, which can influence its reactivity and applications.
Uniqueness
3-(1,2,4-Oxadiazol-5-yl)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for targeted applications in various fields .
属性
分子式 |
C5H6N2O3 |
|---|---|
分子量 |
142.11 g/mol |
IUPAC 名称 |
3-(1,2,4-oxadiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C5H6N2O3/c8-5(9)2-1-4-6-3-7-10-4/h3H,1-2H2,(H,8,9) |
InChI 键 |
QJXCIZKFEDGEPG-UHFFFAOYSA-N |
规范 SMILES |
C1=NOC(=N1)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


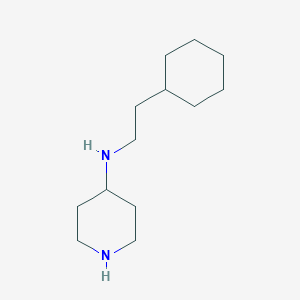

![2-Amino-5-cyclopropyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one](/img/structure/B13329147.png)

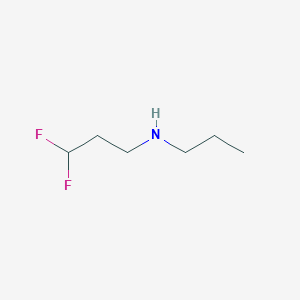
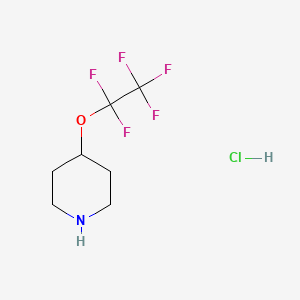
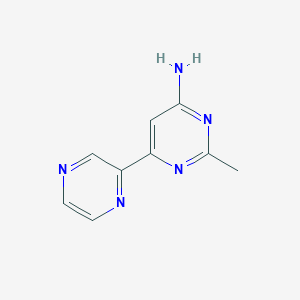
![Ethyl 2-amino-3-(3-hydroxybicyclo[1.1.1]pentan-1-yl)propanoate](/img/structure/B13329179.png)
![tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B13329180.png)
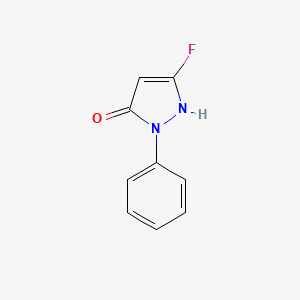
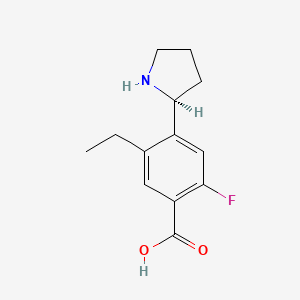
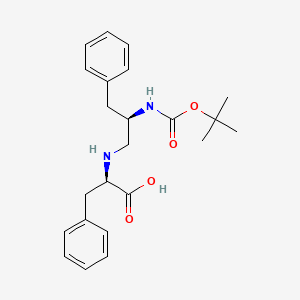
![2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine](/img/structure/B13329220.png)
![tert-Butyl ((1-oxa-7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B13329225.png)
